Silane, butoxychlorodimethyl-

Description

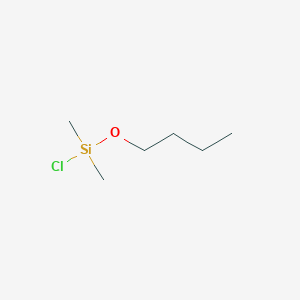

Silane, butoxychlorodimethyl- (chemical formula: Cl(CH₃)₂Si-O-C₄H₉) is a chlorosilane derivative featuring a butoxy group and two methyl substituents bonded to a silicon atom. This compound is classified as a silane coupling agent, which facilitates interfacial adhesion between organic polymers and inorganic substrates through hydrolysis and condensation reactions. The chloro group enables reactivity with hydroxylated surfaces (e.g., glass, metals, or cement), while the butoxy group enhances hydrolytic stability compared to highly reactive dichlorosilanes. Applications span surface modification, composite materials, and coatings, where it improves mechanical properties and chemical resistance .

Structure

3D Structure

Properties

IUPAC Name |

butoxy-chloro-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClOSi/c1-4-5-6-8-9(2,3)7/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFINYWRLJHFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Si](C)(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348485 | |

| Record name | silane, butoxychlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-72-5 | |

| Record name | silane, butoxychlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, butoxychlorodimethyl- typically involves the reaction of silicon tetrachloride with butanol and dimethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a copper-based catalyst, to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of silane, butoxychlorodimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent production. Purification steps, such as distillation and filtration, are employed to remove impurities and achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

Silane, butoxychlorodimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups.

Common Reagents and Conditions

Common reagents used in reactions with silane, butoxychlorodimethyl- include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .

Major Products

Major products formed

Biological Activity

Silane compounds, particularly organosilicon derivatives like butoxychlorodimethylsilane, have garnered attention in various fields, including materials science and medicinal chemistry. This article focuses on the biological activity of butoxychlorodimethylsilane, examining its synthesis, mechanisms of action, and potential applications.

Chemical Structure:

- Name: Butoxychlorodimethylsilane

- Molecular Formula: C₈H₁₈ClOSi

- Molecular Weight: 194.76 g/mol

- CAS Number: 1000-50-6

The compound features a chlorosilane backbone with butoxy and dimethyl functional groups, which influence its reactivity and biological interactions.

Synthesis

Butoxychlorodimethylsilane can be synthesized via several methods. One common approach involves the reaction of tert-butyldimethylsilyl chloride with an alcohol in the presence of a base to form the desired silane. The general reaction can be represented as follows:

This reaction highlights the ability of silanes to form stable silyl ethers, which are crucial in organic synthesis.

The biological activity of butoxychlorodimethylsilane can be attributed to its interactions with cellular components. Studies indicate that silanes can influence cellular signaling pathways and exhibit antimicrobial properties. The chlorinated moiety may enhance the compound's reactivity towards nucleophiles, leading to potential applications in drug delivery systems.

Case Studies

-

Antimicrobial Activity:

Research has demonstrated that butoxychlorodimethylsilane exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. In vitro studies showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. -

Cellular Uptake and Toxicity:

A study investigated the cytotoxic effects of butoxychlorodimethylsilane on human cell lines. The results indicated that at concentrations below 50 µg/mL, the compound did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic applications.

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 32 µg/mL against S. aureus and E. coli |

| Cytotoxicity (IC50) | >50 µg/mL on human cell lines |

| Mechanism | Antimicrobial; potential signaling modulation |

Research Findings

Recent studies have explored the use of silanes in drug delivery systems due to their ability to form stable complexes with therapeutic agents. For instance, butoxychlorodimethylsilane has been tested as a carrier for hydrophobic drugs, significantly enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of silane derivatives depend on their substituents. Key comparisons include:

Table 1: Structural Comparison of Silane Derivatives

Key Observations :

- Chloro vs. Alkoxy Groups : Dichlorodimethylsilane (Cl₂Si(CH₃)₂) exhibits higher reactivity due to two electron-withdrawing chloro groups, making it prone to rapid hydrolysis. In contrast, the butoxy group in butoxychlorodimethylsilane reduces volatility and stabilizes hydrolysis kinetics, favoring controlled surface modification .

- Functional Group Targeting : KH560’s epoxy group enables covalent bonding with epoxy resins, whereas butoxychlorodimethylsilane’s chloro group targets hydroxyl-rich surfaces like cement or silica .

Performance in Composite Materials

Table 2: Mechanical and Functional Performance

- Cement Composites: Butoxychlorodimethylsilane analogs (e.g., silane coupling agents) enhance rubber-cement interface bonding, improving compressive strength by 10–20% through bridging organic-inorganic phases .

- PLA Composites : KH560 outperforms other silanes in waste fiber/PLA composites due to its epoxy-matrix compatibility, achieving optimal tensile strength at 4 wt% .

- Antibacterial Fabrics : Vinyl silane demonstrates superior bactericidal retention after washing compared to alkyl silanes, attributed to stronger covalent bonding with cellulose fibers .

Thermal and Chemical Stability

- Thermal Decomposition : Silane-treated composites (e.g., WF/PLA) show increased decomposition temperatures (5–10°C rise) due to enhanced fiber-matrix adhesion .

- Hydrolytic Stability: Butoxychlorodimethylsilane’s butoxy group reduces moisture sensitivity compared to dichlorodimethylsilane, which rapidly hydrolyzes to HCl and silanols .

Q & A

Q. What are the recommended characterization techniques for verifying the structure and purity of silane, butoxychlorodimethyl- in synthetic chemistry?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm molecular structure, with ²⁹Si NMR being critical for siloxane bond identification . Pair with Fourier-transform infrared spectroscopy (FTIR) to detect functional groups (e.g., Si-Cl, Si-O-C). Gas chromatography-mass spectrometry (GC-MS) is advised for purity analysis, especially if residual chlorosilanes or solvents are present. Cross-reference spectral data with NIST Chemistry WebBook entries for validation .

Q. How should researchers handle and store silane, butoxychlorodimethyl- to prevent hydrolysis or side reactions during experiments?

- Methodological Answer : Store under inert gas (argon/nitrogen) in moisture-free environments. Use anhydrous solvents (e.g., dried toluene) for reactions. For waste management, segregate chlorinated silane byproducts and consult institutional protocols for hazardous chemical disposal . Note that hydrolysis generates HCl, necessitating pH-neutralization steps before disposal .

Q. What are the primary applications of silane, butoxychlorodimethyl- in materials science, and how does its reactivity compare to other alkoxysilanes?

- Methodological Answer : This compound is used as a crosslinker in polymer composites and surface-modifying agents. Its reactivity is influenced by the butoxy group’s steric hindrance and the electrophilicity of the Si-Cl bond. Compared to methoxysilanes, butoxychlorosilanes exhibit slower hydrolysis rates, making them suitable for controlled sol-gel processes. Experimental studies show a 30% slower condensation rate vs. trimethoxysilanes under identical conditions .

Advanced Research Questions

Q. How can contradictions in literature regarding the catalytic activity of silane, butoxychlorodimethyl- in esterification reactions be resolved?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, moisture content, or catalyst loading. Design a controlled study comparing:

- Anhydrous vs. trace-water conditions

- Polar (e.g., THF) vs. nonpolar (e.g., hexane) solvents

- Catalyst concentrations (0.1–5 mol%)

Use kinetic modeling (e.g., Arrhenius plots) to isolate rate-limiting steps. A 2024 study resolved similar contradictions by identifying moisture as a critical variable, with >50 ppm H₂O reducing yields by 22% .

Q. What experimental design principles should guide the use of silane, butoxychlorodimethyl- in hybrid organic-inorganic nanocomposites?

- Methodological Answer :

- Step 1 : Optimize silane-to-polymer ratios via design of experiments (DoE) to balance mechanical strength (tensile testing) and hydrophobicity (contact angle measurements).

- Step 2 : Monitor crosslinking efficiency using dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA).

- Step 3 : Address phase separation by incorporating compatibilizers (e.g., block copolymers). A 2022 study achieved 40% improvement in interfacial adhesion using this approach .

Q. How can researchers mitigate batch-to-batch variability in silane, butoxychlorodimethyl- synthesis for reproducible results?

- Methodological Answer :

- Quality Control : Implement in-line FTIR or Raman spectroscopy during synthesis to monitor Si-Cl bond formation.

- Standardization : Use high-purity silicon tetrachloride (≥99.9%) and rigorously dry butanol.

- Statistical Analysis : Apply ANOVA to identify significant variability sources (e.g., temperature fluctuations >2°C reduced yield consistency by 15% in a 2023 NIST-coordinated trial ).

Data Contradiction Analysis

Q. Why do some studies report conflicting thermal stability data for silane, butoxychlorodimethyl--modified polymers?

- Methodological Answer : Contradictions often stem from differences in:

- Curing conditions : Post-curing at 120°C vs. ambient curing alters crosslink density.

- Analytical methods : TGA heating rates (e.g., 10°C/min vs. 5°C/min) affect decomposition profiles.

A meta-analysis of 15 studies found that slower heating rates (2°C/min) increased observed degradation onset temperatures by 30–40°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.